molecular formula C7H10N2S B031638 4-(Methylthio)benzene-1,2-diamine CAS No. 67469-02-7

4-(Methylthio)benzene-1,2-diamine

Cat. No.: B031638
CAS No.: 67469-02-7
M. Wt: 154.24 g/mol
InChI Key: GRWXTRRBUDFFIM-UHFFFAOYSA-N
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Description

4-(Methylthio)benzene-1,2-diamine is an organic compound with the molecular formula C7H10N2S. It is a derivative of benzene, featuring two amino groups at the 1 and 2 positions and a methylthio group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Methylthio)benzene-1,2-diamine can be synthesized from 5-chloro-2-nitroaniline through a two-step process. The first step involves the nucleophilic substitution of the aryl chloride with sodium thiomethoxide to introduce the thioether group. The second step involves the reduction of the nitro group to an amine using tin(II) chloride (SnCl2) as the reducing agent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Tin(II) chloride (SnCl2) in ethanol is commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions often use bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: this compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Methylthio)benzene-1,2-diamine involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit the activation of NF-κB, a protein complex involved in inflammatory responses . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Properties

IUPAC Name

4-methylsulfanylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWXTRRBUDFFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 5-methylthio-2-nitroaniline (50 mg; 0.27 mmol) in acetic acid (2 ml) was heated to 85° C. Zinc powder (71 mg; 1.09 mmol) was then added portionwise over 15 minutes and the resulting solution was maintained at 85° C. for 2 hours. The hot reaction mixture was then filtered through celite and the filter cake washed with hot acetic acid (10 ml). The filtrate was evaporated to dryness to give crude 4-methylthio-1,2-phenylenediamine (42 mg, 100%). This was used directly in the next step without purification.
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
71 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-(Methylthio)-2-nitroaniline (12.9 g, 70.1 mmol) was dissolved In 475 mL of EtOH with stirring. Tin (II) Chloride (74.0 g, 392 mmol) was added and the reaction was refluxed for 20 h. The reaction was cooled to rt and concentrated in vacuo to a volume of 150 mL. The pH of the solution was adjusted to approximately 10 using concentrated aqueous 3N NaOH. EtOAc (1.5 L) was added and the reaction was filtered through Celite, washing with water and EtOAc. The aqueous layer was separated, then extracted with EtOAc (2×). The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to give 10.7 g (99%) of the crude 4-(methylthio)benzene-1,2-diamine as a dark oil. 1H NMR (400 MHz, DMSO-d6) δ 6.52 (m, 1H), 6.44 (m, 1H), 6.37 (m, 1H), 4.49 (br s, 4H), 2.29 (s, 3H).
Quantity
12.9 g
Type
reactant
Reaction Step One
Name
Quantity
475 mL
Type
solvent
Reaction Step One
Quantity
74 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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